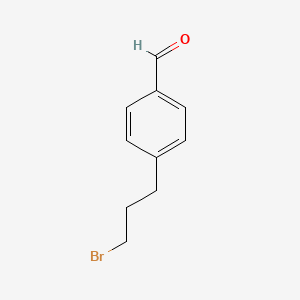
4-((4-Chlorobenzyl)oxy)-3-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorobenzyl)oxy)-3-iodobenzamide is an organic compound that features both chlorobenzyl and iodobenzoic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)oxy)-3-iodobenzamide typically involves a multi-step process. One common method is the Williamson ether synthesis, where 4-chlorobenzyl chloride reacts with 3-iodobenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or benzene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Chlorobenzyl)oxy)-3-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the iodide group to a hydrogen atom, resulting in deiodinated products.
Substitution: The iodide group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium (VI) compounds and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-((4-Chlorobenzyl)oxy)-3-iodobenzoic acid, while substitution reactions can produce various substituted benzamides.
Applications De Recherche Scientifique
4-((4-Chlorobenzyl)oxy)-3-iodobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-((4-Chlorobenzyl)oxy)-3-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((4-Chlorobenzyl)oxy)-3,4’-dichloroazobenzene: This compound has similar structural features but includes additional chlorine atoms.
4-((4-Chlorobenzyl)oxy)-4’-cyanoazobenzene: Another related compound with a cyano group instead of an iodide.
Uniqueness
4-((4-Chlorobenzyl)oxy)-3-iodobenzamide is unique due to the presence of both chlorobenzyl and iodobenzoic acid moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound for scientific exploration.
Propriétés
Formule moléculaire |
C14H11ClINO2 |
|---|---|
Poids moléculaire |
387.60 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methoxy]-3-iodobenzamide |
InChI |
InChI=1S/C14H11ClINO2/c15-11-4-1-9(2-5-11)8-19-13-6-3-10(14(17)18)7-12(13)16/h1-7H,8H2,(H2,17,18) |
Clé InChI |
IZHXSPYHMSCTQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)N)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B13024972.png)
![1-Isopropyl-6-methyl-3-(4-(piperazin-1-ylmethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13024977.png)






![3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide](/img/structure/B13025018.png)




